4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene
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Overview
Description
4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene is an organic compound with the molecular formula C15H14BrIO It is a derivative of benzene, featuring bromine, iodine, and an ethoxyphenyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows the compound to participate in halogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
- 4-Bromo-2-methoxybenzaldehyde
- 2-Bromo-4-methoxyacetophenone
Uniqueness
4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity compared to similar compounds. The combination of these halogens with the ethoxyphenyl group enhances its potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C15H14BrIO |
---|---|
Molecular Weight |
417.08 g/mol |
IUPAC Name |
4-bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene |
InChI |
InChI=1S/C15H14BrIO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3 |
InChI Key |
WAKWSKHOIHXHQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)I |
Origin of Product |
United States |
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